1,3-benzodioxol-5-yl(4-methylbenzyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-benzodioxol-5-yl(4-methylbenzyl)amine, also known as MBDB, is a psychoactive drug that belongs to the amphetamine family. MBDB is a derivative of MDMA (3,4-methylenedioxymethamphetamine) and has similar effects on the central nervous system. MBDB is a non-neurotoxic drug and has been studied for its potential therapeutic applications.
Wirkmechanismus
1,3-benzodioxol-5-yl(4-methylbenzyl)amine acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), which means that it blocks the reuptake of these neurotransmitters, leading to an increase in their levels in the brain. This results in an increase in mood, energy, and alertness. 1,3-benzodioxol-5-yl(4-methylbenzyl)amine also acts as a mild agonist of serotonin receptors, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
1,3-benzodioxol-5-yl(4-methylbenzyl)amine has been shown to increase heart rate, blood pressure, and body temperature. It also causes dilation of the pupils and dryness of the mouth. 1,3-benzodioxol-5-yl(4-methylbenzyl)amine has been shown to have a low potential for abuse and dependence, and it does not produce significant euphoria or hallucinations.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-benzodioxol-5-yl(4-methylbenzyl)amine has several advantages for lab experiments, including its non-neurotoxicity and low potential for abuse and dependence. However, 1,3-benzodioxol-5-yl(4-methylbenzyl)amine is a controlled substance in many countries, which limits its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on 1,3-benzodioxol-5-yl(4-methylbenzyl)amine. One potential area of research is its use as an antidepressant and anxiolytic. 1,3-benzodioxol-5-yl(4-methylbenzyl)amine may also have potential therapeutic applications in the treatment of Parkinson's disease and other neurodegenerative disorders. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of 1,3-benzodioxol-5-yl(4-methylbenzyl)amine.
Synthesemethoden
1,3-benzodioxol-5-yl(4-methylbenzyl)amine can be synthesized from safrole, which is a natural product obtained from sassafras oil. The synthesis involves several steps, including oxidation, reduction, and alkylation. The final product is a white crystalline powder that is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
1,3-benzodioxol-5-yl(4-methylbenzyl)amine has been studied for its potential therapeutic applications, including its use as an antidepressant and anxiolytic. 1,3-benzodioxol-5-yl(4-methylbenzyl)amine has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which are neurotransmitters that are involved in mood regulation. 1,3-benzodioxol-5-yl(4-methylbenzyl)amine has also been studied for its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-[(4-methylphenyl)methyl]-1,3-benzodioxol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-2-4-12(5-3-11)9-16-13-6-7-14-15(8-13)18-10-17-14/h2-8,16H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REYMHRRAMQYIQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.